2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound featuring a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and pyridine rings in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multistep organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the thiophene and pyridine substituents. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts alkylation reaction using 5-methylthiophene as the starting material.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction using pyridine-3-carboxaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiophene and pyridine derivatives.
Scientific Research Applications
2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and pyridine rings. These interactions may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound also features a thiophene ring and has been synthesized via a multicomponent reaction.
2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine:
Uniqueness
2-[(5-Methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[45]decan-6-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5-methylthiophen-2-yl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-16-5-6-18(25-16)14-22-11-8-20(15-22)7-3-10-23(19(20)24)13-17-4-2-9-21-12-17/h2,4-6,9,12H,3,7-8,10-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBIMOVWWNGZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC3(C2)CCCN(C3=O)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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